Mitobronitol

Description

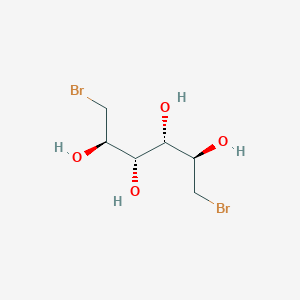

Mitobronitol is an alcohol and an organobromine compound.

This compound is a brominated analog of mannitol with potential antineoplastic activity. This compound most likely acts through alkylation via derived epoxide groups.

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for neoplasm.

Brominated analog of MANNITOL which is an antineoplastic agent appearing to act as an alkylating agent.

Properties

IUPAC Name |

(2S,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKZTMPDYBFSTM-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CBr)O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CBr)O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O4 | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022918 | |

| Record name | Dibromomannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromomannitol is a white powder. (NTP, 1992) | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

488-41-5 | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitobronitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitobronitol [INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitobronitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibromomannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitobronitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOBRONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UP30YED7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

349 to 352 °F (NTP, 1992) | |

| Record name | DIBROMOMANNITOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20124 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to the DNA Alkylation Mechanism of Mitobronitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is a hexitol derivative classified as a bifunctional alkylating agent with demonstrated antineoplastic activity, particularly in the context of chronic myeloid leukemia (CML). Its mechanism of action is predicated on the intracellular conversion to reactive epoxide intermediates, which subsequently form covalent adducts with DNA. This guide provides a comprehensive technical overview of the core mechanisms of this compound-induced DNA alkylation, including its metabolic activation, the nature of the resulting DNA lesions, and the cellular responses to this damage. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

This compound, a brominated analog of mannitol, exerts its cytotoxic effects through the alkylation of DNA, a mechanism shared by a broad class of chemotherapeutic agents.[1] Unlike monofunctional alkylating agents, this compound's bifunctional nature allows for the formation of both mono-adducts and inter- and intra-strand cross-links in the DNA. These lesions disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This guide delves into the molecular intricacies of this compound's activity, providing a foundational resource for researchers in oncology and drug development.

Mechanism of Action: From Prodrug to DNA Adduct

This compound is a prodrug that requires metabolic activation to exert its DNA-alkylating effects. The core mechanism involves a two-step intramolecular cyclization to form reactive epoxide intermediates.

Metabolic Activation Pathway

The activation of this compound is a spontaneous, non-enzymatic process that occurs under physiological conditions. The process can be summarized as follows:

-

First Epoxidation: One of the terminal bromine atoms is displaced by an intramolecular nucleophilic attack from a neighboring hydroxyl group, forming the mono-epoxide intermediate, 1,2-anhydro-6-bromo-6-deoxy-D-mannitol (BrEpM).

-

Second Epoxidation: The remaining terminal bromine atom is subsequently displaced by another intramolecular nucleophilic attack, resulting in the formation of the diepoxide, 1,2:5,6-dianhydro-D-mannitol (dianhydromannitol).

This diepoxide is the primary biologically active metabolite responsible for DNA alkylation.

DNA Alkylation

The highly strained epoxide rings of dianhydromannitol are susceptible to nucleophilic attack by electron-rich sites on DNA bases. The primary target for alkylation is the N7 position of guanine residues, which is the most nucleophilic site in DNA.[2]

The reaction proceeds via an SN2 mechanism, leading to the opening of the epoxide ring and the formation of a covalent bond between the metabolite and the guanine base. As a bifunctional agent, dianhydromannitol can react with two different nucleophilic sites, leading to the formation of:

-

Mono-adducts: Reaction with a single guanine base.

-

Inter-strand Cross-links (ICLs): Reaction with guanine bases on opposite DNA strands.

-

Intra-strand Cross-links: Reaction with two guanine bases on the same DNA strand.

ICLs are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for DNA replication and transcription.

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The primary aim of the DDR is to detect the DNA lesions, halt cell cycle progression to allow time for repair, and initiate DNA repair pathways. If the damage is too extensive to be repaired, the DDR can induce apoptosis.

DNA Damage Sensing and Signaling

The bulky adducts and cross-links generated by this compound are recognized by sensor proteins, which in turn activate transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[3][4]

-

ATR is typically activated by single-stranded DNA (ssDNA) regions, which can arise during the processing of this compound-induced lesions.

-

ATM is primarily activated by DNA double-strand breaks (DSBs), which can be a secondary consequence of stalled replication forks at the site of cross-links.

Activation of ATM and ATR initiates a phosphorylation cascade that activates downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53.[3]

References

- 1. Treatment of chronic myeloid leukaemia with dibromannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

What is Mitobronitol (Myelobromol) and its chemical structure?

An In-depth Examination of the Alkylating Agent's Chemical Properties, Mechanism of Action, and Therapeutic Applications

Abstract

Mitobronitol, also known as Myelobromol, is a dibrominated derivative of mannitol classified as an alkylating agent.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its chemical structure, mechanism of action, and available data on its clinical use, particularly in the context of myeloproliferative neoplasms. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies where available, and utilizes Graphviz diagrams to illustrate relevant pathways and workflows.

Chemical Structure and Properties

This compound is chemically designated as 1,6-dibromo-1,6-dideoxy-D-mannitol.[3] It is a white or almost white crystalline solid.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₂Br₂O₄ | [3] |

| Molecular Weight | 307.97 g/mol | |

| IUPAC Name | (2S,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetraol | |

| CAS Number | 488-41-5 | |

| SMILES | C(--INVALID-LINK--O)O)O">C@HO)Br | |

| InChI | InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Melting Point | 176-178 °C | |

| Solubility | Slightly soluble in water, acetone, and ethanol (96%). Soluble in DMSO. | |

| Appearance | White crystalline powder. |

Mechanism of Action

This compound functions as a cytotoxic, alkylating agent. While the precise mechanism has not been fully elucidated, it is believed to act through the formation of reactive epoxide intermediates. These epoxides can then alkylate nucleophilic groups in cellular macromolecules, most notably DNA. This process disrupts DNA replication and transcription, ultimately leading to cell death. This cytotoxic activity is particularly effective against rapidly dividing cells, such as those found in cancerous tissues.

Caption: Proposed mechanism of action for this compound.

Clinical Applications and Efficacy

This compound has been investigated for its therapeutic potential in various myeloproliferative neoplasms, including chronic myelogenous leukemia (CML) and polycythemia vera (PV). However, detailed quantitative data from large-scale, contemporary clinical trials are limited in the publicly available literature.

Chronic Myelogenous Leukemia (CML)

Historical studies explored the use of this compound in CML, often as a comparative agent to other treatments like busulfan. While some activity was noted, it did not demonstrate a significant advantage over existing therapies.

Polycythemia Vera (PV)

This compound has been used in the management of polycythemia vera. The primary goal of treatment in PV is to reduce the risk of thrombotic events by controlling the hematocrit and platelet counts.

Due to the limited availability of recent, comprehensive clinical trial data, a detailed table of response rates and survival data for this compound in CML and PV cannot be constructed at this time.

Experimental Protocols

Detailed, standardized experimental protocols specifically for this compound are not widely published. However, based on its classification as a cytotoxic agent, the following outlines general methodologies that would be employed for its preclinical evaluation.

Synthesis of 1,6-dibromo-1,6-dideoxy-D-mannitol

Caption: A generalized workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound on cancer cell lines can be determined using various in vitro assays, such as the MTT or neutral red uptake assays.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate leukemia cell lines (e.g., K562 for CML) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Caption: Experimental workflow for an in vitro cytotoxicity assay.

In Vivo Animal Model Studies

To evaluate the in vivo efficacy and toxicity of this compound, rodent models of leukemia are commonly employed.

Protocol: Murine Xenograft Model of Leukemia

-

Cell Implantation: Inject immunodeficient mice (e.g., NOD/SCID) intravenously with a human leukemia cell line (e.g., K562).

-

Tumor Establishment: Monitor the mice for signs of leukemia engraftment, such as weight loss and hind-limb paralysis.

-

Treatment Initiation: Once the disease is established, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses and schedules. The control group receives a vehicle.

-

Monitoring: Monitor tumor burden (e.g., through bioluminescence imaging if using luciferase-expressing cells), body weight, and overall health of the mice.

-

Endpoint Analysis: At the end of the study (due to tumor burden or a predetermined time point), euthanize the mice and collect tissues (e.g., bone marrow, spleen, liver) for histological and flow cytometric analysis to assess disease progression and drug toxicity.

-

Data Analysis: Compare survival rates and tumor burden between the treatment and control groups.

Conclusion

This compound is a well-characterized alkylating agent with demonstrated activity against myeloproliferative neoplasms. While its historical use has been documented, there is a need for more extensive and modern clinical trial data to fully ascertain its efficacy and safety profile in comparison to current standard-of-care treatments. The experimental protocols outlined in this guide provide a framework for further preclinical investigation into the therapeutic potential of this compound. Future research should focus on elucidating the specific molecular targets of this compound and exploring its potential in combination therapies.

References

- 1. The management of polycythaemia vera with dibromomannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Mitobronitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is a brominated derivative of mannitol, classified as an alkylating agent with demonstrated antineoplastic activity. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols for its synthesis and cytotoxicity assessment are presented, alongside a summary of its clinical evaluation in Chronic Myeloid Leukemia (CML). The document includes structured data tables for easy comparison of preclinical cytotoxicity and clinical outcomes. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the underlying processes.

Discovery and Development

This compound emerged from research programs in the mid-20th century focused on synthesizing and evaluating cytotoxic sugar derivatives for cancer chemotherapy. The rationale was to modify naturally occurring polyols, like mannitol, to create compounds that could selectively target rapidly dividing cancer cells. The introduction of bromine atoms at the 1 and 6 positions of the D-mannitol backbone proved to be a critical modification, conferring the molecule its alkylating properties and subsequent cytotoxic effects. Early studies identified its potential against various tumor models, leading to its investigation in clinical trials for hematological malignancies and solid tumors.

Synthesis of this compound

The synthesis of this compound (1,6-dibromo-1,6-dideoxy-D-mannitol) is typically achieved from the readily available starting material, D-mannitol. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of 1,6-dibromo-1,6-dideoxy-D-mannitol

Materials:

-

D-mannitol

-

Anhydrous Acetone

-

Zinc Chloride (fused)

-

Hydrogen Bromide in Acetic Acid (33% w/v)

-

Sodium Bicarbonate

-

Ethanol

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, rotary evaporator, etc.)

Procedure:

-

Protection of Diol Groups:

-

To a stirred suspension of D-mannitol in anhydrous acetone, add fused zinc chloride as a catalyst.

-

Stir the reaction mixture at room temperature for several hours until the D-mannitol dissolves, indicating the formation of 1,2:5,6-di-O-isopropylidene-D-mannitol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with sodium bicarbonate solution and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected mannitol.

-

Purify the product by column chromatography on silica gel.

-

-

Bromination:

-

Dissolve the purified 1,2:5,6-di-O-isopropylidene-D-mannitol in a suitable solvent.

-

Add a solution of hydrogen bromide in acetic acid dropwise to the reaction mixture at a controlled temperature (e.g., 0°C).

-

Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

-

Deprotection and Isolation:

-

The acidic conditions of the bromination step typically lead to the simultaneous removal of the isopropylidene protecting groups.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a solvent system such as ethanol/water to yield a white crystalline solid.

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity. The melting point should also be determined and compared to the literature value (approximately 176-178 °C).[1]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through its function as a bifunctional alkylating agent.[2] The two bromine atoms are leaving groups that facilitate the alkylation of nucleophilic sites on macromolecules, most importantly DNA.

DNA Alkylation

The proposed mechanism involves the intramolecular formation of epoxide intermediates, which are highly reactive electrophiles. These epoxides can then react with nucleophilic centers in DNA, such as the N7 position of guanine. As a bifunctional agent, this compound can form both mono-adducts and inter-strand or intra-strand cross-links in the DNA. These cross-links prevent DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Caption: Mechanism of DNA Alkylation by this compound.

Cellular Signaling Pathways

The DNA damage induced by this compound triggers a cascade of cellular responses, primarily activating the DNA Damage Response (DDR) pathway and subsequently the intrinsic apoptotic pathway.

The formation of DNA adducts and cross-links is recognized by cellular surveillance mechanisms, leading to the activation of DDR signaling. Key protein kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage. These kinases phosphorylate a host of downstream targets, including checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. This signaling cascade results in cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too extensive to be repaired, the DDR pathway can initiate apoptosis.

Caption: this compound-Induced DNA Damage Response.

When DNA damage is irreparable, the cell commits to apoptosis primarily through the intrinsic, or mitochondrial, pathway. Activated p53 can upregulate the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1][3][4]

References

- 1. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 2. youtube.com [youtube.com]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

Mitobronitol: A Brominated Mannitol Analog as a DNA Alkylating Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol) is a brominated derivative of mannitol with established utility as an alkylating antineoplastic agent. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis from D-mannitol, mechanism of action as a DNA alkylating agent, and the subsequent cellular signaling pathways leading to apoptosis. This guide also includes illustrative quantitative data from related compounds to provide context for its biological activity, alongside detailed experimental protocols for assessing its cytotoxicity.

Introduction

This compound is a sugar alcohol derivative that belongs to the class of bifunctional alkylating agents, a cornerstone of cancer chemotherapy.[1][2] Structurally, it is an analog of D-mannitol where the primary hydroxyl groups at positions 1 and 6 are replaced by bromine atoms.[3] This chemical modification confers its cytotoxic activity. This compound has been clinically investigated for the treatment of chronic myelogenous leukemia and polycythemia vera.[4] Its mechanism of action involves the alkylation of DNA, leading to the formation of cross-links, disruption of DNA replication, and induction of apoptosis.[1]

Chemical and Physical Properties

This compound is a white crystalline powder. Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,6-Dibromo-1,6-dideoxy-D-mannitol | |

| Molecular Formula | C₆H₁₂Br₂O₄ | |

| Molecular Weight | 307.97 g/mol | |

| CAS Number | 488-41-5 | |

| Appearance | White crystalline powder | |

| Water Solubility | Insoluble |

Synthesis from D-Mannitol

This compound is synthesized from its parent compound, D-mannitol. The synthesis involves the selective bromination of the terminal hydroxyl groups. While a specific detailed protocol for the direct synthesis of this compound was not found in the immediate search, a general workflow can be inferred from the synthesis of related dihalo-dideoxyhexitols. This typically involves the protection of the secondary hydroxyl groups, followed by bromination of the primary hydroxyl groups, and subsequent deprotection.

Mechanism of Action: DNA Alkylation

As a bifunctional alkylating agent, this compound's cytotoxicity stems from its ability to form covalent bonds with nucleophilic sites on DNA. The two bromine atoms serve as leaving groups, allowing for the sequential alkylation of two nucleophilic centers. The primary target for alkylation is the N7 position of guanine.

The process begins with the intramolecular displacement of a bromide ion to form a reactive aziridinium-like intermediate (epoxide). This intermediate is highly electrophilic and reacts with a nucleophilic site on a DNA base, typically guanine, forming a monoadduct. A second, similar reaction at the other end of the molecule can then occur, leading to the formation of a cross-link. These cross-links can be intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both replication and transcription.

Cellular Fate and Signaling Pathways

Cellular Uptake

The precise mechanism of this compound's cellular uptake has not been extensively detailed in the available literature. However, as a sugar alcohol analog, it may be transported across the cell membrane by glucose transporters or other sugar transport proteins. Its relatively small size and polar nature could also allow for some degree of passive diffusion.

DNA Damage Response and Apoptosis

The formation of DNA adducts and cross-links by this compound triggers a cellular DNA damage response. This complex signaling network attempts to repair the damaged DNA. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

The mitochondrial (intrinsic) pathway of apoptosis is a key mechanism initiated by DNA damage. DNA damage can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Quantitative Data

In Vitro Cytotoxicity (Illustrative)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table shows IC50 values for the related bifunctional alkylating agent, dibromodulcitol, against a hepatoma cell line.

| Cell Line | Compound | IC50 (µM) | Growth Phase | Reference |

| Hepatoma 3924A | Dibromodulcitol | 2.3 | Exponential | |

| Hepatoma 3924A | Dibromodulcitol | 5.5 | Stationary |

Pharmacokinetics (Illustrative)

Pharmacokinetic parameters describe the disposition of a drug in the body. The following table provides pharmacokinetic data for busulfan, another alkylating agent used in the treatment of myeloproliferative neoplasms.

| Parameter | Value | Patient Population | Reference |

| Clearance (CL) | 13.4 L/hr (for a 60 kg patient) | Adult HSCT recipients | |

| Volume of Distribution (Vd) | 42.6 L (for a 60 kg patient) | Adult HSCT recipients | |

| Half-life (t½) | ~2.5 hours | Adult HSCT recipients |

Acute Toxicity (Illustrative)

The LD50 (median lethal dose) is the dose of a substance required to kill half the members of a tested population. The following table provides LD50 values for the alkylating agent phenol in rodents.

| Species | Route | LD50 (mg/kg) | Reference |

| Rat | Oral | 317 | |

| Mouse | Oral | 270 |

Experimental Protocols

Determination of In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cancer cell line (e.g., K562 for chronic myelogenous leukemia)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound represents a classic example of a rationally designed chemotherapeutic agent, leveraging the chemical reactivity of a brominated sugar alcohol to induce cytotoxic DNA damage in cancer cells. Its bifunctional alkylating nature leads to the formation of highly cytotoxic DNA cross-links, ultimately triggering apoptosis. While specific quantitative data on its potency and pharmacokinetic profile are limited in publicly accessible literature, its established clinical use and well-understood mechanism of action provide a solid foundation for further research and development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation of this compound and other related alkylating agents.

References

- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 2. Pharmacokinetics of intravenous busulfan in children prior to stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H12Br2O4 | CID 656655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: an alkylating agent that does not induce extra leukemia cases if applied as pulse therapy for polycythemia vera - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Mitobronitol's Anticancer Properties: A Technical Guide

Introduction

Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol), also known as Myelobromol, is a brominated derivative of mannitol classified as an alkylating agent.[1] Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA, thereby disrupting DNA replication and transcription and ultimately inducing cell death.[2] This technical guide provides a preliminary overview of the anticancer properties of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Mechanism of Action: DNA Alkylation and Apoptosis Induction

The principal mechanism of action for this compound, like other hexitol derivatives, is attributed to DNA alkylation.[3] This process occurs via its derived epoxide groups, which are highly reactive. These groups form covalent bonds with nucleophilic sites on the DNA molecule, particularly the N7 position of guanine. This alkylation can lead to several downstream cellular consequences, including DNA strand breakage, cross-linking, and the formation of DNA adducts.[2]

These DNA lesions trigger cellular DNA damage response (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. This process is often mediated by the activation of intrinsic (mitochondrial) and extrinsic cell death pathways, culminating in the activation of caspases, the executioner enzymes of apoptosis.[4] The cell cycle is also critically affected, with alkylating agents typically inducing cell cycle arrest, often at the G2/M phase, to prevent the replication of damaged DNA.

Preclinical In Vitro Assessment

The initial evaluation of an anticancer agent's efficacy is performed using in vitro cell-based assays. These assays determine the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |

| K562 | Chronic Myelogenous Leukemia | Data Not Available | 72 | |

| HeLa | Cervical Cancer | Data Not Available | 72 | N/A |

| A549 | Non-Small Cell Lung Cancer | Data Not Available | 72 | N/A |

| MCF-7 | Breast Cancer | Data Not Available | 72 | N/A |

| PC3 | Prostate Cancer | Data Not Available | 72 | N/A |

| Table 1: Representative Table for In Vitro Cytotoxicity of this compound. Specific IC50 values for this compound are sparsely reported in contemporary literature; this table serves as a template for data presentation. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key in vitro experiments used to characterize the anticancer properties of agents like this compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

This protocol is used to determine the effect of a compound on cell cycle progression.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Analysis: Deconvolute the resulting DNA content histograms using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

-

Analysis: Quantify the cell populations:

-

Annexin V (-) / PI (-): Viable cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Preclinical In Vivo Assessment

In vivo studies using animal models are essential for evaluating a drug's efficacy and toxicity in a whole-organism context. This compound has shown activity against murine leukemias in preclinical evaluations.

In Vivo Efficacy Data

Tumor growth inhibition (TGI) is a key metric in in vivo studies. It measures the percentage reduction in tumor size in treated animals compared to a control group.

| Animal Model | Cancer Type | Dosing Regimen (mg/kg) | Route | TGI (%) | Reference |

| NOD/SCID Mice | Murine Leukemia | Data Not Available | i.p. | Significant Activity Reported | |

| Balb/c Nude Mice | Subcutaneous Xenograft | Data Not Available | i.v. / i.p. | Data Not Available | N/A |

| Table 2: Representative Table for In Vivo Efficacy of this compound. Specific TGI percentages and dosing regimens are not detailed in the readily available literature. This table serves as a template. |

Experimental Protocol: Xenograft Tumor Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization: Randomize the tumor-bearing mice into treatment and control groups.

-

Treatment: Administer this compound via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule and dose. The control group receives the vehicle solution.

-

Monitoring: Measure tumor volume (typically using calipers) and body weight two to three times per week. Monitor the animals for any signs of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Analysis: Calculate the percent TGI for each treatment group compared to the control. Harvest tumors and major organs for further histological or molecular analysis.

Clinical Investigation Summary

This compound has been evaluated in clinical trials in the United States, primarily for the treatment of chronic myelogenous leukemia (CML). Comparative studies with busulfan, another alkylating agent, were conducted. However, these trials did not demonstrate a significant advantage of this compound over busulfan therapy for CML. Further clinical development for other malignancies appears to have been limited.

Conclusion

This compound is an alkylating agent with established preclinical activity against certain cancers, particularly murine leukemias. Its mechanism of action is consistent with its structural class, involving the induction of DNA damage, which leads to cell cycle arrest and apoptosis. While it has been evaluated in clinical trials, it did not show superiority over existing treatments for chronic myelogenous leukemia. The lack of recent, extensive quantitative data in the public domain suggests that its development may not be actively pursued. However, the study of this compound and its analogs provides valuable insights into the structure-activity relationships of alkylating agents and serves as a reference for the development of novel DNA-damaging anticancer therapies. Further investigation into its potential synergies with other agents or its efficacy in different, perhaps more targeted, cancer subtypes could unveil new therapeutic opportunities.

References

Mitobronitol's Effect on Chronic Myeloid Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the BCR-ABL1 fusion gene. While tyrosine kinase inhibitors (TKIs) have revolutionized treatment, understanding the mechanisms of other cytotoxic agents remains crucial for addressing resistance and developing alternative therapeutic strategies. This technical guide provides an in-depth overview of the effects of Mitobronitol, an alkylating agent, on CML cells. Although a therapeutic agent with a longer history, detailed molecular analyses of its specific impact on CML signaling pathways are less abundant compared to modern targeted therapies. This document synthesizes the available information on its mechanism of action, provides relevant experimental protocols for its study, and contextualizes its effects within the broader landscape of CML biology.

Introduction to this compound

This compound, also known as Myelobromol or Dibromomannitol (DBM), is a brominated derivative of mannitol. It is classified as a bifunctional alkylating agent and has been used in the treatment of CML, particularly in the pre-TKI era. A comparative study with busulfan, another alkylating agent, showed no significant advantage of DBM over busulfan in treating CML[1]. The effective dose of this compound in this study was noted as 4 mg/kg[1].

General Mechanism of Action: DNA Alkylation

As an alkylating agent, this compound's primary mechanism of action is the induction of DNA damage in cancer cells[2][3][4]. This process involves the transfer of alkyl groups to DNA, leading to the formation of covalent bonds with DNA bases. This can result in several cytotoxic lesions:

-

DNA Cross-linking: Bifunctional alkylating agents like this compound can form links between two different DNA strands (interstrand cross-links) or within the same DNA strand (intrastrand cross-links). These cross-links prevent DNA from unwinding, which is essential for replication and transcription.

-

DNA Strand Breaks: The alkylation of DNA bases can destabilize them, leading to their removal and subsequent breaks in the DNA backbone.

-

Induction of Apoptosis: The extensive DNA damage triggers cellular stress responses, often leading to the activation of programmed cell death, or apoptosis.

Key Signaling Pathways in Chronic Myeloid Leukemia

The pathogenesis of CML is driven by the constitutively active BCR-ABL1 tyrosine kinase, which activates several downstream signaling pathways crucial for cell proliferation and survival. While direct studies on this compound's effect on these specific pathways are limited, understanding them is essential for contextualizing its cytotoxic effects. DNA damage, as induced by this compound, can indirectly influence these pathways, often by triggering apoptosis through p53-dependent or independent mechanisms.

The primary signaling cascades initiated by BCR-ABL1 include:

-

RAS/MAPK Pathway: This pathway is critical for cell proliferation.

-

PI3K/AKT/mTOR Pathway: This cascade promotes cell survival and inhibits apoptosis.

-

JAK/STAT Pathway: This pathway is also involved in cell proliferation and survival.

Quantitative Data on this compound's Efficacy

| Cell Line | Drug | IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |

| K562 | This compound | Data not available | - | - | - |

| KU812 | This compound | Data not available | - | - | - |

| LAMA84 | This compound | Data not available | - | - | - |

| K562 | Imatinib | ~0.2 - 0.5 | 48 - 72 | MTT/CellTiter-Glo | |

| K562 | Nilotinib | ~0.012 | 72 | MTT |

Note: The IC50 values for Imatinib and Nilotinib are provided for context and are approximate, as they can vary based on experimental conditions.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the in vitro effects of a cytotoxic compound like this compound on CML cells.

CML Cell Culture

-

Cell Lines: K562, KU812, and LAMA-84 are commonly used human CML cell lines.

-

Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain logarithmic growth.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound (or other test compounds) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blotting

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p-CrKL, etc.) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a DNA alkylating agent that has been used in the treatment of CML. Its cytotoxic effects stem from its ability to induce extensive DNA damage, leading to cell cycle arrest and apoptosis. While it represents an older class of chemotherapeutic agents, the principles of its mechanism of action are fundamental to cancer biology. For drug development professionals and researchers, studying such compounds can provide valuable insights into the cellular responses to DNA damage in CML and may inform the development of novel combination therapies, particularly in the context of resistance to targeted agents. Further research is warranted to elucidate the specific molecular pathways that are modulated by this compound in CML cells to better understand its therapeutic potential in the modern era of CML treatment.

References

- 1. A comparative study of dibromomannitol and busulfan in the treatment of chronic myeloid leukemia. A study of cancer and leukemia group B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]

- 3. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]

- 4. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

Basic Research on Mitobronitol in Polycythemia Vera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol), an oral alkylating agent, has historically been utilized in the management of myeloproliferative neoplasms, including polycythemia vera (PV). This technical guide synthesizes the foundational research on this compound, focusing on its core mechanism of action, preclinical data, and clinical application in PV. While specific molecular pathway interactions, particularly concerning the JAK-STAT pathway, are not extensively detailed in the available literature due to the drug's development preceding the discovery of these pathways, this guide provides a comprehensive overview of its cytotoxic effects and outlines relevant experimental protocols for its continued investigation. All quantitative data from cited studies are summarized in structured tables, and key conceptual frameworks are visualized through diagrams generated using Graphviz (DOT language).

Introduction to this compound and its Role in Polycythemia Vera

Polycythemia vera is a chronic myeloproliferative neoplasm characterized by the overproduction of red blood cells, often accompanied by elevated white blood cell and platelet counts. The primary goal of treatment is to reduce the risk of thrombotic events and to manage disease-related symptoms. Historically, alkylating agents like this compound have been employed for their myelosuppressive effects.

This compound, a derivative of mannitol, functions as a cell cycle non-specific alkylating agent.[1] Its cytotoxic activity stems from its ability to introduce alkyl groups into the DNA of rapidly dividing cells, such as the hematopoietic precursors that are hyperproliferative in polycythemia vera. This action disrupts DNA replication and transcription, ultimately leading to apoptosis. While newer targeted therapies have largely supplanted older alkylating agents, understanding the basic research behind drugs like this compound provides valuable context for the evolution of PV treatment and may inform the development of novel therapeutic strategies.

Mechanism of Action

The primary mechanism of action of this compound is DNA alkylation.[2] The two bromine atoms in the molecule are leaving groups, allowing the formation of reactive intermediates that can covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can lead to several downstream consequences detrimental to the cell:

-

DNA Cross-linking: Bifunctional alkylating agents like this compound can form both intrastrand and interstrand cross-links in the DNA. Interstrand cross-links are particularly cytotoxic as they prevent the separation of DNA strands, which is essential for both replication and transcription.

-

DNA Strand Breaks: The alkylation of DNA bases can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent single-strand breaks in the DNA backbone.

-

Induction of Apoptosis: The accumulation of DNA damage triggers cellular stress responses and activates intrinsic apoptotic pathways, leading to programmed cell death.

While the direct interaction of this compound with specific signaling pathways in polycythemia vera, such as the now well-understood JAK-STAT pathway, has not been elucidated in the available literature, its cytotoxic effects on the proliferating hematopoietic cells effectively, albeit non-specifically, control the myeloproliferation that is driven by these aberrant pathways.

Figure 1: Conceptual diagram of this compound's mechanism of action, leading to DNA damage and apoptosis.

Quantitative Data from Clinical Studies

Clinical studies on this compound (Dibromomannitol) in polycythemia vera, primarily conducted in the 1970s and 1980s, demonstrated its efficacy in controlling hematological parameters. The data from these studies, while not as detailed as in modern clinical trials, provide valuable insights into its clinical effects.

| Parameter | Patient Cohort | Dosage Regimen | Outcome | Reference |

| Hematocrit | Patients with Polycythemia Vera | Not specified | Reduction to normal levels | [3] |

| Leukocyte Count | Patients with Polycythemia Vera | Not specified | Reduction, with a risk of leukopenia | [3] |

| Platelet Count | Patients with Polycythemia Vera | Not specified | Reduction, with a risk of thrombocytopenia | [3] |

| Spleen Size | Patients with Splenomegaly | Not specified | Reduction in spleen size | |

| Remission | 40 patients with Chronic Granulocytic Leukemia (CGL) | Randomized comparison with Busulfan | 14 out of 20 patients achieved remission | |

| Leukemogenic Potential | Patients with Polycythemia Vera | Pulse therapy | Did not induce extra leukemia cases |

Experimental Protocols

In Vitro Assessment of this compound's Cytotoxicity

Objective: To determine the dose-dependent cytotoxic effects of this compound on hematopoietic progenitor cells.

Cell Lines:

-

HEL (human erythroleukemia) cells (JAK2 V617F positive)

-

UKM-1 (human megakaryoblastic leukemia) cells (JAK2 V617F positive)

-

Primary CD34+ cells isolated from patients with polycythemia vera

-

Control: CD34+ cells from healthy donors

Methodology:

-

Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and relevant cytokines).

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

-

Treatment: Seed cells in 96-well plates and treat with a range of this compound concentrations for 24, 48, and 72 hours.

-

Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Apoptosis Assay: Quantify apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Colony-Forming Unit (CFU) Assay: Plate treated and untreated cells in methylcellulose-based media to assess the effect on the clonogenic potential of hematopoietic progenitors.

Figure 2: Generalized workflow for in vitro evaluation of this compound's cytotoxicity.

In Vivo Assessment in a Murine Model of Polycythemia Vera

Objective: To evaluate the in vivo efficacy and toxicity of this compound in a mouse model of polycythemia vera.

Animal Model:

-

JAK2 V617F transgenic or knock-in mice, which develop a PV-like phenotype.

Methodology:

-

Animal Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.

-

Drug Formulation and Administration: Formulate this compound for oral gavage or intraperitoneal injection. Administer the drug at various doses and schedules.

-

Monitoring: Monitor animal health daily, including body weight, activity, and signs of toxicity.

-

Hematological Analysis: Collect peripheral blood samples at regular intervals to measure hematocrit, red blood cell count, white blood cell count, and platelet count.

-

Spleen and Liver Analysis: At the end of the study, euthanize the animals and measure spleen and liver weights as indicators of extramedullary hematopoiesis.

-

Histopathology: Perform histological analysis of the bone marrow, spleen, and liver to assess cellularity and morphology.

Figure 3: Generalized workflow for in vivo evaluation of this compound in a mouse model of polycythemia vera.

Signaling Pathways and Logical Relationships

As a DNA alkylating agent, this compound's primary impact is on the integrity of the genome, which in turn affects multiple cellular processes. In the context of polycythemia vera, the hyperproliferation of hematopoietic cells is driven by the constitutive activation of the JAK-STAT pathway, most commonly due to the JAK2 V617F mutation. While this compound does not directly target this pathway, its cytotoxic effects on rapidly dividing cells provide a non-specific mechanism to control the expanded hematopoietic clones.

The DNA damage induced by this compound activates DNA damage response (DDR) pathways, involving sensor proteins like ATM and ATR, which in turn activate checkpoint kinases such as CHK1 and CHK2. This leads to the phosphorylation of downstream effectors like p53, which can induce cell cycle arrest or apoptosis.

Figure 4: Logical relationship between the pathophysiology of polycythemia vera and the cytotoxic action of this compound.

Conclusion

This compound is an alkylating agent with historical use in the treatment of polycythemia vera. Its mechanism of action is centered on the induction of DNA damage in rapidly proliferating cells, leading to cell cycle arrest and apoptosis. While it does not directly target the specific signaling pathways known to drive polycythemia vera, its myelosuppressive effects provide a means of controlling the disease. The available clinical data, though dated, supports its efficacy in managing hematological parameters. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other alkylating agents in the context of modern molecular understanding of myeloproliferative neoplasms. Future research could focus on elucidating the broader impact of such agents on the complex signaling networks within hematopoietic stem and progenitor cells.

References

Mitobronitol: A Technical Guide on its Synonyms, Alternative Names, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitobronitol, a dibrominated derivative of mannitol, is an alkylating agent that has been investigated for its antineoplastic properties. As a member of the sugar alcohol class of compounds, its mechanism of action is primarily attributed to the alkylation of DNA, leading to the disruption of DNA replication and ultimately, cell death. This technical guide provides a comprehensive overview of the synonyms and alternative names for this compound used in scientific literature, alongside available quantitative data, a generalized experimental protocol for assessing its cytotoxicity, and a conceptual representation of its mechanism of action and the broader signaling pathways it impacts.

Synonyms and Alternative Names for this compound

To facilitate comprehensive literature searches and unambiguous identification, a variety of synonyms and identifiers have been used for this compound. These are summarized in the table below.

| Category | Name/Identifier |

| International Nonproprietary Name (INN) | This compound |

| IUPAC Name | (2S,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol |

| CAS Registry Number | 488-41-5 |

| Chemical Name | 1,6-Dibromo-1,6-dideoxy-D-mannitol |

| Brand/Trade Names | Myebrol, Myelobromol |

| Code Names/Numbers | NSC-94100, DBM |

| Other Synonyms | Dibromomannitol, 1,6-Dibromomannitol, Mitobronitolum |

Quantitative Data

Quantitative data for this compound in the public domain is limited. The following table summarizes available toxicological data.

| Data Type | Species | Route of Administration | Value |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 3068 mg/kg (fasted), 3629 mg/kg (non-fasted)[1] |

No specific IC50 values for this compound in various cancer cell lines were identified in the conducted searches.

Experimental Protocols

General Protocol for Determining IC50 using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., a leukemia cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a healthy, sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations to be tested.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is through its function as a DNA alkylating agent.[2] This process disrupts the integrity and function of DNA, ultimately leading to cell cycle arrest and apoptosis.

DNA Alkylation by this compound

The following diagram illustrates the general mechanism of DNA alkylation by a bifunctional alkylating agent like this compound. The two bromine atoms act as leaving groups, allowing the electrophilic carbon atoms to react with nucleophilic sites on DNA bases, particularly the N7 position of guanine. This can result in the formation of interstrand or intrastrand cross-links.

Caption: General mechanism of DNA alkylation by this compound.

Apoptotic Signaling Pathway

The DNA damage induced by this compound triggers a cascade of intracellular signaling events that converge on the apoptotic pathway. While the specific signaling molecules directly modulated by this compound have not been extensively detailed in the available literature, the general pathway initiated by DNA damage-inducing agents is well-established. This involves the activation of tumor suppressor proteins like p53, which in turn modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.

Caption: Conceptual overview of the apoptotic signaling pathway induced by DNA damage.

Conclusion

This compound is a well-defined chemical entity with a clear primary mechanism of action as a DNA alkylating agent. While its clinical application has been explored, a significant amount of detailed, publicly available data regarding its specific efficacy in various cancer models (e.g., IC50 values), its pharmacokinetic profile in humans, and the nuanced signaling pathways it perturbs remains limited. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development, highlighting the established knowledge and indicating areas where further investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

Early Therapeutic Potential of Mitobronitol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitobronitol (1,6-dibromo-1,6-dideoxy-D-mannitol), also known as Myelobromol, is a brominated derivative of mannitol classified as an alkylating agent. Early investigations into its therapeutic potential, primarily conducted from the 1960s through the 1980s, focused on its cytotoxic effects against various malignancies, particularly hematological neoplasms. This technical guide provides an in-depth overview of the foundational preclinical and clinical studies that characterized the initial therapeutic profile of this compound.

Mechanism of Action

This compound's primary mechanism of action is attributed to its function as a bifunctional alkylating agent. Following administration, it is believed to be metabolized in vivo to form reactive epoxide intermediates. These epoxides are highly electrophilic and can covalently bind to nucleophilic sites on cellular macromolecules, most critically, DNA.

The alkylation of DNA, particularly at the N7 position of guanine bases, can lead to several cytotoxic consequences:

-